

A Comprehensive Technical Guide to 4-Bromo-3-chloro-2-iodoaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3-chloro-2-iodoaniline**

Cat. No.: **B1444071**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **4-bromo-3-chloro-2-iodoaniline**, a polysubstituted aniline of significant interest in synthetic organic chemistry. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues to present a predictive analysis of its chemical properties, plausible synthetic routes, expected reactivity, and potential applications. By examining the synthesis and reactivity of isomers such as 4-bromo-2-chloro-6-iodoaniline and simpler derivatives, we can infer the chemical behavior of the title compound, offering valuable insights for researchers exploring novel molecular scaffolds. This guide is intended to serve as a foundational resource for the design of synthetic strategies and the exploration of new chemical entities in drug discovery and materials science.

Introduction: The Strategic Importance of Polysubstituted Anilines

Polysubstituted anilines are fundamental building blocks in modern organic synthesis, providing a versatile platform for the construction of complex molecules with diverse functionalities. The precise arrangement of different halogen atoms on the aniline ring, as seen in **4-bromo-3-chloro-2-iodoaniline**, offers a rich landscape for regioselective chemical transformations. Each halogen—iodine, bromine, and chlorine—exhibits a distinct reactivity profile, particularly

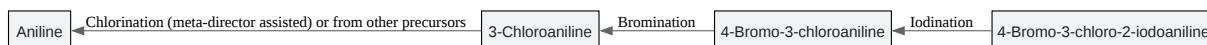
in metal-catalyzed cross-coupling reactions, allowing for sequential and controlled functionalization of the aromatic core. This differential reactivity is a cornerstone of convergent synthetic strategies, enabling the efficient assembly of intricate molecular architectures for applications in pharmaceuticals, agrochemicals, and advanced materials.

The amino group further enhances the synthetic utility of the aniline scaffold, serving as a handle for a wide array of chemical modifications and directing the regioselectivity of electrophilic aromatic substitution reactions. This guide will delve into the specific attributes of **4-bromo-3-chloro-2-iodoaniline**, providing a scientifically grounded projection of its chemical behavior.

Chemical Identity and Properties

While a dedicated experimental profile for **4-bromo-3-chloro-2-iodoaniline** is not readily available, we can tabulate its predicted properties alongside the known properties of a key isomer, 4-bromo-2-chloro-6-iodoaniline, for comparative analysis.

Property	4-Bromo-3-chloro-2-iodoaniline (Predicted)	4-Bromo-2-chloro-6-iodoaniline (Experimental)
IUPAC Name	4-Bromo-3-chloro-2-iodoaniline	4-Bromo-2-chloro-6-iodoaniline
CAS Number	1426566-90-6	56141-11-8[1]
Molecular Formula	C ₆ H ₄ BrClIN	C ₆ H ₄ BrClIN[1]
Molecular Weight	332.36 g/mol	332.36 g/mol [1]
Canonical SMILES	C1=CC(=C(C(=C1Br)Cl)I)N	C1=C(C=C(C(=C1Cl)N)I)Br[1]
Predicted XLogP3	~3.2	3.2[1]
Physical State	Likely a solid at room temperature	Solid[1]


Proposed Synthetic Pathways

A plausible synthetic route to **4-bromo-3-chloro-2-iodoaniline** can be conceptualized by adapting established multi-step syntheses of related halogenated anilines. A logical starting

material would be a commercially available, appropriately substituted aniline or acetanilide, which can then be sequentially halogenated.

Retrosynthetic Analysis

A retrosynthetic approach suggests that **4-bromo-3-chloro-2-iodoaniline** can be derived from 4-bromo-3-chloroaniline through a regioselective iodination step. The synthesis of the 4-bromo-3-chloroaniline precursor itself can be achieved from simpler starting materials.

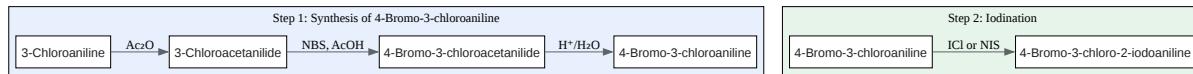
[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis for **4-bromo-3-chloro-2-iodoaniline**.

Proposed Experimental Protocol

The following protocol is a hypothetical multi-step synthesis based on established methodologies for the halogenation of anilines.

Step 1: Synthesis of 4-Bromo-3-chloroaniline


This intermediate can be synthesized from 3-chloroaniline. The amino group is a strong ortho-, para-director. To achieve bromination at the para position, direct bromination of 3-chloroaniline would likely yield a mixture of products. A more controlled approach would involve protection of the amine, followed by bromination and deprotection.

- Protection: React 3-chloroaniline with acetic anhydride to form 3-chloroacetanilide. This moderates the activating effect of the amino group and provides steric hindrance.
- Bromination: Treat 3-chloroacetanilide with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. The acetamido group will direct bromination to the para position.
- Deprotection: Hydrolyze the resulting 4-bromo-3-chloroacetanilide using acidic or basic conditions to yield 4-bromo-3-chloroaniline.

Step 2: Iodination of 4-Bromo-3-chloroaniline to yield **4-Bromo-3-chloro-2-iodoaniline**

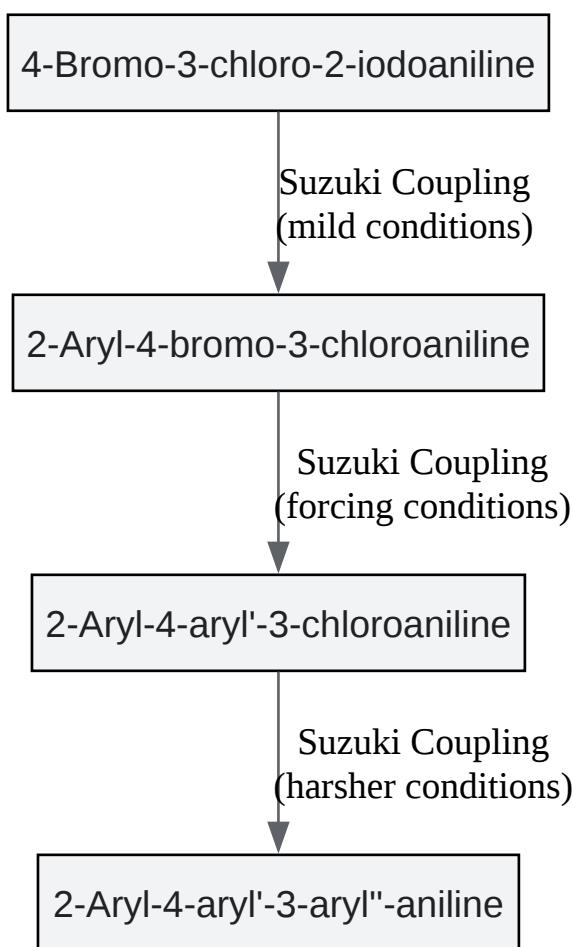
The final iodination step must be regioselective for the position ortho to the amino group.

- Reaction Setup: Dissolve 4-bromo-3-chloroaniline in a suitable solvent, such as acetic acid or a chlorinated solvent.
- Iodinating Agent: Add an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The amino group will direct the electrophilic iodine to the available ortho position.
- Workup and Purification: After the reaction is complete, quench any excess iodine with a solution of sodium thiosulfate. Extract the product into an organic solvent, wash, dry, and purify by column chromatography to isolate **4-bromo-3-chloro-2-iodoaniline**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-bromo-3-chloro-2-iodoaniline**.

Predicted Reactivity and Synthetic Applications


The synthetic utility of **4-bromo-3-chloro-2-iodoaniline** lies in the differential reactivity of its three carbon-halogen bonds in metal-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a low-valent metal center (e.g., Pd(0)) is C-I > C-Br > C-Cl. This hierarchy allows for selective functionalization at each position.

Site-Selective Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Reaction with a boronic acid in the presence of a palladium catalyst and a base would be expected to occur selectively at the C-I bond under mild

conditions. Subsequent, more forcing conditions could then induce coupling at the C-Br bond, and finally at the C-Cl bond with specialized catalysts and conditions.

- Buchwald-Hartwig Amination: Similar selectivity can be anticipated for the coupling of amines, allowing for the sequential introduction of different nitrogen-containing substituents.
- Sonogashira Coupling: The reaction with a terminal alkyne, typically catalyzed by palladium and copper, would also be expected to proceed preferentially at the C-I bond.

[Click to download full resolution via product page](#)

Caption: Hierarchical cross-coupling strategy.

Reactions of the Amino Group

The amino group can undergo a variety of transformations, including:

- **Diazotization:** Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.
- **Acylation and Sulfonylation:** Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This can be used to protect the amino group or to introduce new functionalities. For instance, the synthesis of resin-bound sulfonamides from 4-bromo-2-iodoaniline has been reported as a starting point for the preparation of 2,3,5-trisubstituted indoles.

Potential Applications in Drug Discovery and Materials Science

While specific applications of **4-bromo-3-chloro-2-iodoaniline** have not been documented, its structural motifs are present in a variety of biologically active molecules and functional materials.

- **Pharmaceuticals:** Halogenated anilines are common intermediates in the synthesis of active pharmaceutical ingredients (APIs).^[2] For example, 4-bromo-2-iodoaniline is a precursor for the preparation of quinolone derivatives, a class of compounds with antibacterial activity. The unique substitution pattern of **4-bromo-3-chloro-2-iodoaniline** could be leveraged to create novel analogues of existing drugs with potentially improved efficacy or pharmacokinetic properties.
- **Agrochemicals:** Many herbicides and fungicides contain halogenated aromatic rings.^[2] The title compound could serve as a starting material for the development of new crop protection agents.
- **Organic Electronics:** Polysubstituted aromatic compounds are of interest in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to selectively functionalize the aniline ring could allow for the fine-tuning of the electronic properties of new materials.

Safety and Handling

No specific safety data sheet (SDS) is available for **4-bromo-3-chloro-2-iodoaniline**.

However, based on the data for structurally related compounds, it should be handled with

caution.

- 4-Bromo-2-iodoaniline: This compound is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.
- 4-Bromo-3-chloroaniline: This analogue is harmful if swallowed.[3]
- General Precautions: It is prudent to assume that **4-bromo-3-chloro-2-iodoaniline** is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

4-Bromo-3-chloro-2-iodoaniline represents a synthetically valuable, yet underexplored, chemical entity. The principles of physical organic chemistry provide a strong basis for predicting its properties and reactivity. The hierarchical reactivity of its carbon-halogen bonds makes it an attractive building block for the regioselective synthesis of complex organic molecules. This technical guide, by consolidating and extrapolating from the known chemistry of related compounds, aims to provide a solid foundation for researchers to design and execute synthetic routes to harness the potential of this versatile intermediate in drug discovery, agrochemical development, and materials science. Further experimental investigation into the synthesis and reactivity of this compound is warranted and is expected to unlock new avenues for chemical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-chloro-6-iodoaniline | C₆H₄BrClIIN | CID 581703 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]

- 3. 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Bromo-3-chloro-2-iodoaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1444071#4-bromo-3-chloro-2-iodoaniline-iupac-name\]](https://www.benchchem.com/product/b1444071#4-bromo-3-chloro-2-iodoaniline-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com